O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H12Cl2O4 It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further linked to an oxalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:
Oxalic Acid+3,4-Dichlorophenylethanol+Ethanol→O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The oxalate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- O1-[2-(3,4-Dichlorophenyl)ethyl] O2-methyl oxalate
- O1-[2-(3,4-Dichlorophenyl)ethyl] O2-propyl oxalate
- O1-[2-(3,4-Dichlorophenyl)ethyl] O2-butyl oxalate
Uniqueness
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethyl oxalate ester moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-O-[2-(3,4-dichlorophenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMYHGLGQLNJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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